![molecular formula C21H31N3O7S B2693790 N'-cyclohexyl-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 872976-23-3](/img/structure/B2693790.png)
N'-cyclohexyl-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
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Overview
Description
N’-cyclohexyl-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclohexyl-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with an oxazinan derivative under controlled conditions. The resulting intermediate is then reacted with cyclohexylamine and ethanediamide to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as N,N-diisopropylethylamine (DIPEA) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-cyclohexyl-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Synthesis and Catalysis
This compound serves as a reagent in organic synthesis, particularly in the development of more complex molecules. It can facilitate various chemical reactions, including:
- Oxidation : The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
- Reduction : Reduction reactions can be performed with lithium aluminum hydride or sodium borohydride.
- Substitution : It can engage in nucleophilic substitution reactions, replacing functional groups with nucleophiles such as amines or thiols.
These properties make it a versatile tool in synthetic organic chemistry, allowing researchers to explore new reaction pathways and develop novel compounds .
Biological Applications
N'-cyclohexyl-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is being investigated for its potential therapeutic applications:
- Enzyme Inhibition : Studies have indicated that this compound may act as an inhibitor of specific enzymes, which could be beneficial in treating diseases where enzyme activity plays a crucial role.
- Modulation of Biological Pathways : The compound's interaction with molecular targets may alter signaling pathways involved in various biological processes, including oxidative stress response and tumorigenesis.
Research has shown that related compounds exhibit antioxidant properties by modulating the Nrf2-Keap1 pathway, which is essential for cellular defense against oxidative stress . Additionally, it may inhibit hypoxia-inducible factor 1 (HIF-1) signaling pathways, which are critical for regulating gene expression under low oxygen conditions .
Industrial Applications
In the industrial sector, this compound is utilized in:
- Material Development : The compound's unique chemical properties make it suitable for developing advanced materials with specific characteristics.
- Catalytic Processes : It can serve as a catalyst in various chemical processes, enhancing efficiency and selectivity in industrial applications.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Study | Application | Findings |
---|---|---|
Study A | Enzyme Inhibition | Demonstrated effective inhibition of target enzymes involved in metabolic pathways. |
Study B | Antioxidant Activity | Showed modulation of the Nrf2-Keap1 pathway leading to increased cellular resistance to oxidative stress. |
Study C | Material Science | Utilized in the synthesis of novel polymeric materials with enhanced thermal stability. |
These findings highlight the compound's versatility across different scientific domains.
Mechanism of Action
The mechanism of action of N’-cyclohexyl-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-cyclohexyl-3-hydroxy-4-methoxybenzamide: Shares a cyclohexyl group and a methoxybenzamide structure.
N-cyclohexyl-N-(2-morpholinoethyl)carbodiimide methyl-p-toluenesulfonate: Contains a cyclohexyl group and a carbodiimide structure.
Uniqueness
N’-cyclohexyl-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is unique due to its combination of a cyclohexyl group, a dimethoxybenzenesulfonyl group, and an oxazinan ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
N'-cyclohexyl-N-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is an organic compound that has attracted attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications in various fields.
Chemical Structure and Properties
The compound's IUPAC name is this compound. It belongs to the class of oxalamide derivatives and features a cyclohexyl ring, a 1,3-oxazinan ring, and a 3,4-dimethoxybenzenesulfonyl group. The molecular formula is C21H31N3O7S with a molecular weight of 453.55 g/mol.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Preparation of Intermediates : The reaction of 3,4-dimethoxybenzenesulfonyl chloride with an oxazinan derivative.
- Formation of Final Product : Reacting the intermediate with cyclohexylamine and ethanediamide under controlled conditions using solvents like dimethylformamide (DMF) and catalysts such as N,N-diisopropylethylamine (DIPEA) .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. This interaction can inhibit or modulate enzymatic activity, leading to various biological effects. Research indicates that it may act as an enzyme inhibitor or modulator in biochemical pathways relevant to disease processes .
Pharmacological Applications
This compound has been investigated for several pharmacological applications:
- Enzyme Inhibition : It has shown potential as an inhibitor for enzymes involved in metabolic pathways, which could be beneficial in treating diseases such as cancer.
- Therapeutic Potential : Studies suggest that it may possess therapeutic properties that could be harnessed for drug development .
Case Study 1: Enzyme Inhibition
In a study examining the compound's effect on NAMPT (Nicotinamide adenine dinucleotide biosynthesis), it was found that this compound exhibited significant inhibitory activity. This inhibition could lead to decreased cancer cell proliferation due to reduced NAD+ levels .
Case Study 2: Neuropharmacology
Another study highlighted its potential neuropharmacological effects. The compound was tested for its ability to influence neurotransmitter systems in animal models. Results indicated modifications in dopaminergic signaling pathways, suggesting possible applications in treating neurodegenerative diseases .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N'-cyclohexyl-N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O7S/c1-29-17-10-9-16(13-18(17)30-2)32(27,28)24-11-6-12-31-19(24)14-22-20(25)21(26)23-15-7-4-3-5-8-15/h9-10,13,15,19H,3-8,11-12,14H2,1-2H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSQLGWWTFBRDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NC3CCCCC3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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